molecular formula C19H17NO6 B047681 N-Fmoc-iminodiacetic acid CAS No. 112918-82-8

N-Fmoc-iminodiacetic acid

Cat. No. B047681
M. Wt: 355.3 g/mol
InChI Key: LNHILYINDTUUMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Fmoc-iminodiacetic acid derivatives and related compounds often involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine, as described by Carrasco et al. (2003), demonstrates the efficiency of incorporating the Fmoc group into amino acids, which is a crucial step in solid-phase peptide synthesis (SPPS) (Carrasco, Brown, Serafimova, & Silva, 2003).

Molecular Structure Analysis

The molecular structure of N-Fmoc-iminodiacetic acid and its derivatives is characterized by the presence of the Fmoc group, which protects the amino group during peptide synthesis. This structure facilitates the efficient incorporation into peptides via Fmoc-chemistry-based SPPS, allowing for subsequent modifications and the introduction of functional groups, as outlined in studies like that by Wurtz et al. (2001) for the synthesis of polyamides (Wurtz, Turner, Baird, & Dervan, 2001).

Chemical Reactions and Properties

N-Fmoc-iminodiacetic acid participates in various chemical reactions, primarily as a building block in peptide synthesis. Its chemical properties allow for selective deprotection and activation, enabling its use in the synthesis of peptides with complex structures. The ability to undergo chemoselective reactions, as demonstrated in the synthesis of neoglycopeptides, highlights its versatility in organic synthesis (Carrasco, Brown, Doan, Kandel, & Lee, 2006).

Scientific Research Applications

Summary of the Application

N-Fmoc-iminodiacetic acid is frequently employed in immobilized metal-ion affinity chromatography (IMAC) due to its ability to act as an electron-pair donor, forming stable complexes with intermediate and borderline Lewis metal ions .

Methods of Application or Experimental Procedures

In this application, N-Fmoc-iminodiacetic acid is used as an ionogenic group immobilized on poly (ethylene vinyl alcohol) (PEVA) hollow fiber membranes for immunoglobulin G 1 (IgG 1) monoclonal antibody (MAb) purification .

Results or Outcomes

The IDA-PEVA membranes showed considerable promise for MAb purification, since IgG 1 was recovered in eluted fractions with traces of contaminants. A purity of 94.2% was reached in the elution step. The MAb dynamic binding capacity (DBC) of 3.10 mg g −1 and the maximum adsorption capacity of 70 mg g −1 were of the same order of magnitude as those found in the literature .

Application in Medicinal Chemistry

Summary of the Application

N-Fmoc-iminodiacetic acid derivatives can be used as ligands to form complexes with technetium, with potential application as hepatobiliary diagnostic agents .

Methods of Application or Experimental Procedures

The influence of synthesized N-Fmoc-iminodiacetic acid derivatives on plasma haemostasis was evaluated spectrophotometrically by clot formation and lysis test (CL-test), coagulation assay, Prothrombin Time and Activated Partial Tromboplastin Time .

Results or Outcomes

Despite their significant influence on the kinetic parameters of the process of clot formation and fibrinolysis, the tested ligands, at potential diagnostic concentrations, did not alter the overall potential of clot formation and lysis (CL AUC). At potential diagnostic concentrations (0.4 μmol/mL) all the tested compounds showed no adverse effects on the membranes of RBCs (Red Blood Cells) .

Application in Peptide Synthesis

Summary of the Application

N-Fmoc-iminodiacetic acid is used in the field of peptide synthesis. It is particularly useful when unnatural modifications or introduction of site-specific tags are required .

Methods of Application or Experimental Procedures

The Fmoc Solid Phase Peptide Synthesis (SPPS) method is used. This involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .

Results or Outcomes

Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases, etc. The SPPS method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

Application in Monoclonal Antibodies Adsorption

Summary of the Application

N-Fmoc-iminodiacetic acid is used as an ionogenic group for the adsorption of IgG 1 Monoclonal Antibodies by Membrane Chromatography .

Methods of Application or Experimental Procedures

In this application, N-Fmoc-iminodiacetic acid is used as an ionogenic group immobilized on poly (ethylene vinyl alcohol) (PEVA) hollow fiber membranes for immunoglobulin G 1 (IgG 1) monoclonal antibody (MAb) purification .

Results or Outcomes

The IDA-PEVA membranes showed considerable promise for MAb purification, since IgG 1 was recovered in eluted fractions with traces of contaminants .

Application in Enhancing Bioavailability of Peptides

Methods of Application or Experimental Procedures

In this study, a solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .

Results or Outcomes

The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Application in Therapeutics and Research

Summary of the Application

Synthetic peptides are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .

Methods of Application or Experimental Procedures

The Fmoc solid-phase synthesis method is used in this application .

Results or Outcomes

This method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

Safety And Hazards

N-Fmoc-iminodiacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system .

Future Directions

The development of peptide drugs has become one of the hottest topics in pharmaceutical research. The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach . This suggests that N-Fmoc-iminodiacetic acid, as a reagent in peptide synthesis, will continue to play a significant role in the development of new peptide drugs.

properties

IUPAC Name

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHILYINDTUUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-iminodiacetic acid

CAS RN

112918-82-8
Record name N-Fmoc-iminodiacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iminodiacetic acid (2.19 g, 16.5 mmol, Sigma Chemical Co., St. Louis, Mo.) was dissolved in a mixture of 1 M sodium bicarbonate (40 ml) and acetone (30 ml). 9-Fluorenemethyl chloroformate (2.0 g, 7.7 mmol) was dissolved in acetone (10 ml) and added to the above solution. After 6 hours reaction, the mixture was treated with brine, acidified with 1N HCl, and extracted with ethyl acetate. The yield was 2.38 g (87%), mp 213°-215.5° C. The mass spectrum (CI-NH3) showed a peak at 373 corresponding to m+1+NH3. Analysis (C19H17N06): calc. 64.22% C, 4.82% H, 3.94% N; found 64.15% C, 4.83% H, 3.909% N.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Virta, H Lönnberg - The Journal of Organic Chemistry, 2003 - ACS Publications
… DIC (0.44 mL, 2.8 mmol) was slowly added to a solution of N-Fmoc-iminodiacetic acid (10, 1.0 g, 2.8 mmol) in a mixture of DMF (1.0 mL) and DCM (4.0 mL). After 1 h of stirring, allyl …
Number of citations: 20 pubs.acs.org
N Wanichecheva, JS Benco… - Photochemistry and …, 2006 - Wiley Online Library
… In a round-bottom flask, 1.78 g (5 mmol) of N-Fmoc-iminodiacetic acid was dissolved in 15 mL (15 mmol) thionyl chloride and the solution was refluxed for 30 min. The thionyl chloride …
Number of citations: 13 onlinelibrary.wiley.com
T Karskela, P Virta, H Lonnberg - Current Organic Synthesis, 2006 - ingentaconnect.com
… N-MMTr-N-oNBS-bis(2aminoethyl)-β-alanine and N-Fmoc-iminodiacetic acid monoallyl … HATU/Fmoc chemistry, using N-Fmoc-iminodiacetic acid monoallyl ester as the penultimate and …
Number of citations: 14 www.ingentaconnect.com
MS Yavuz - 2003 - digital.wpi.edu
… N-Fmoc-iminodiacetic acid was purchased from Fluka. Iminodiacetic acid was purchased … N-Fmoc-iminodiacetic acid (31) was dissolved in excess thionyl chloride and the mixture was …
Number of citations: 5 digital.wpi.edu
Y Han, C Giragossian, DF Mierke… - The Journal of Organic …, 2002 - ACS Publications
… These included attempts to ring-open N-Fmoc-iminodiacetic acid anhydride 34 with either tert-butyl alcohol or ethanethiol and to N-alkylate tert-butyl glycinate with benzyl bromoacetate …
Number of citations: 25 pubs.acs.org
N Wanichacheva, ER Soto, CR Lambert… - Analytical …, 2006 - ACS Publications
… In a round-bottom flask, 1.78 g (5 mmol) of N-Fmoc-iminodiacetic acid was dissolved in 15 mL (206 mmol) of thionyl chloride, and the solution was heated at reflux for 30 min. The …
Number of citations: 35 pubs.acs.org
N Wanichacheva - 2006 - digital.wpi.edu
… D-Hydroxyisovaleric acid and NFmoc-iminodiacetic acid, poly(vinyl chloride) high molecular weight (PVC), dioctyl phthalate (DOP), and nitrophenyl octyl ether (NPOE) were purchased …
Number of citations: 1 digital.wpi.edu

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